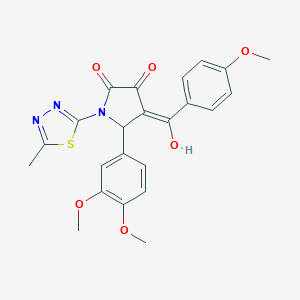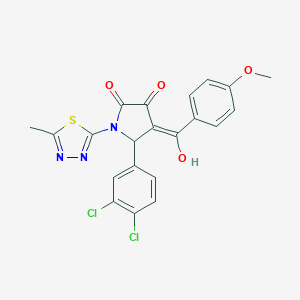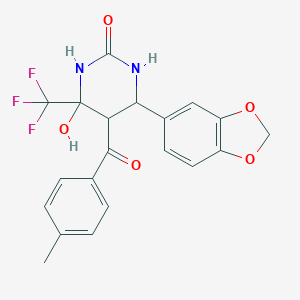
N-tert-butylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butylquinazolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic compound with a molecular formula of C12H16N2, and it is also known as 4-Amino-N-tert-butylquinazoline. This chemical compound has been synthesized using various methods, and its unique structure has made it an attractive target for scientific research. In
科学的研究の応用
N-tert-butylquinazolin-4-amine has a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.
作用機序
The mechanism of action of N-tert-butylquinazolin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as protein kinases and phosphatases. These enzymes play a crucial role in various cellular processes, including cell growth, division, and death. By inhibiting these enzymes, this compound may prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the regulation of blood pressure.
実験室実験の利点と制限
One of the main advantages of N-tert-butylquinazolin-4-amine is its versatility in scientific research. It can be used in various fields, including cancer research, inflammation research, and metal ion detection. In addition, it is relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for the study of N-tert-butylquinazolin-4-amine. One direction is the further exploration of its anticancer properties. Studies have shown that it can inhibit the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another direction is the development of new methods for synthesizing this compound. This could lead to the production of new analogs with improved properties. Finally, the use of this compound as a fluorescent probe for detecting metal ions could be further explored, as it has the potential to be used in various applications, including environmental monitoring and medical diagnosis.
Conclusion
This compound is a versatile chemical compound with potential applications in various fields of scientific research. Its unique structure and properties have made it an attractive target for study, and its potential as an anticancer agent, anti-inflammatory agent, and metal ion probe have been explored. While there are still many unanswered questions regarding its mechanism of action and potential toxicity, the future of this compound research looks promising.
合成法
N-tert-butylquinazolin-4-amine can be synthesized using various methods. One of the most common methods involves the reaction of 4-nitro-N-tert-butylquinazoline with hydrogen gas in the presence of a palladium catalyst. This method yields this compound with high purity and yield. Other methods involve the reduction of 4-nitro-N-tert-butylquinazoline with sodium dithionite or iron powder.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
N-tert-butylquinazolin-4-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)15-11-9-6-4-5-7-10(9)13-8-14-11/h4-8H,1-3H3,(H,13,14,15) |
InChIキー |
PMIVDVXNMLOJNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC=NC2=CC=CC=C21 |
正規SMILES |
CC(C)(C)NC1=NC=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)

![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)
![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)



![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)